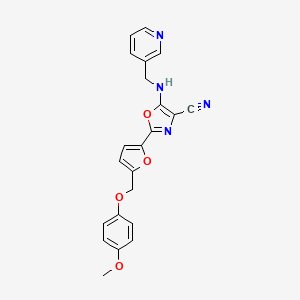
N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide is a compound that features a cyclopropane ring, which is a key structural motif found in numerous bioactive molecules. The compound's relevance stems from its structural complexity and potential for diverse chemical reactions and applications in various fields of chemistry and pharmacology, excluding its drug use and dosage specifics.
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide often involves methods such as the intramolecular coupling of two C-H bonds in a single step, utilizing aryl bromide or triflate precursors and a palladium shift mechanism. The presence of a pivalate base is crucial for steering the reaction toward cyclopropane formation instead of other potential products. This method allows for the generation of diverse arylcyclopropanes, including those with bicyclo[3.1.0] systems, and has been applied in the synthesis of significant compounds like lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).
Molecular Structure Analysis
The molecular structure of N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide and similar compounds can be analyzed through techniques like X-ray crystallography. Such analysis reveals the cyclohexane ring's chair conformation and the stabilization of the molecule's conformation by intramolecular hydrogen bonding, forming pseudo-six-membered rings (Özer et al., 2009).
Chemical Reactions and Properties
N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide undergoes various chemical reactions, including C-H functionalization of cyclopropanes facilitated by picolinamide, enabling efficient arylation. This process can be promoted by silver additives or catalytic pivalic acid, yielding cis-substituted cyclopropylpicolinamides with diverse aryl iodides as coupling partners (Roman & Charette, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Cyclopropane Derivatives
Cyclopropanation via C-H Activation
A significant method for synthesizing cyclopropanes involves the double C-H activation mechanism, using aryl bromide or triflate precursors. This method, crucial for generating arylcyclopropanes, highlights the use of pivalate as a base to favor cyclopropane formation over benzocyclobutene products. This technique has been applied in the synthesis of lemborexant, an anti-insomnia drug, demonstrating the cyclopropane motif's importance in bioactive molecules (Clemenceau et al., 2020).
Direct N-Cyclopropylation
The N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been developed, showcasing a method to attach cyclopropyl groups directly onto nitrogen atoms of heterocycles or amides. This process, catalyzed by copper acetate, is significant for the pharmaceutical industry, given the cyclopropane ring's metabolic stability and unique electronic features (Gagnon et al., 2007).
Applications in Drug Synthesis and Chemical Synthesis
Functionalized Spiro Compounds
The synthesis of functionalized spiro[cyclopropane-1,3′-indolines] showcases the reaction of isatin with arylidene pivaloylacetonitriles, yielding compounds with high diastereoselectivity. These compounds have been evaluated for their anticancer and antimicrobial activities, indicating the therapeutic potential of cyclopropane-containing compounds (Qi et al., 2016).
C-H Functionalization of Cyclopropanes
The Pd-catalyzed, picolinamide-enabled efficient C-H arylation of cyclopropanes provides cis-substituted cyclopropylpicolinamides. This method reflects the versatility of cyclopropane rings in facilitating complex chemical transformations, crucial for developing pharmacologically active compounds (Roman & Charette, 2013).
Zukünftige Richtungen
Researchers should explore the biological potential of this compound further. Investigate its pharmacological activities, potential drug interactions, and therapeutic applications. Additionally, consider modifications to enhance its efficacy and safety . Future studies may reveal novel uses or applications for this compound.
Wirkmechanismus
Target of Action
The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide is Lysine-specific demethylase 1 (LSD1) . LSD1 is an important drug target closely associated with the development of several types of tumors .
Mode of Action
N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide interacts with LSD1 by binding to its active site . This interaction inhibits the enzymatic activity of LSD1, leading to changes in gene expression .
Biochemical Pathways
The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression by demethylating histones, which are proteins that help package DNA in the cell nucleus. By inhibiting LSD1, N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide can alter the expression of genes regulated by this enzyme .
Pharmacokinetics
A representative compound (7e) similar to n-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide demonstrated acceptable oral pharmacokinetics in an mv-4-11 xenograft mouse model .
Result of Action
The inhibition of LSD1 by N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide can lead to selective anti-proliferative activity against the MV-4-11 cell line .
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-6-7-14-12(10-13)8-9-19(14)15(20)11-4-5-11/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBDQCLQHLZKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)
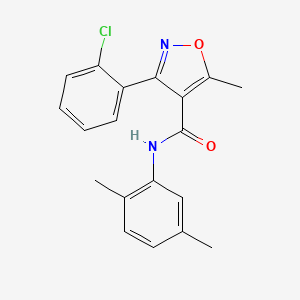
![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)
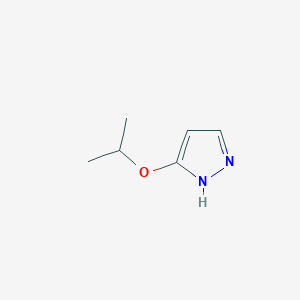

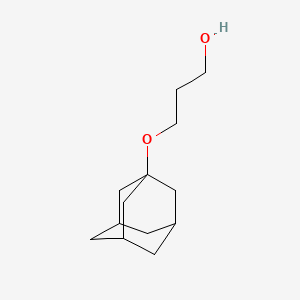
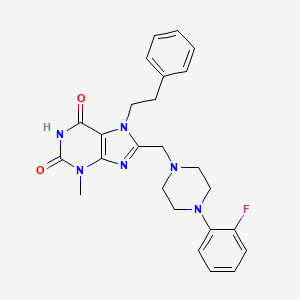
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)
![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)
